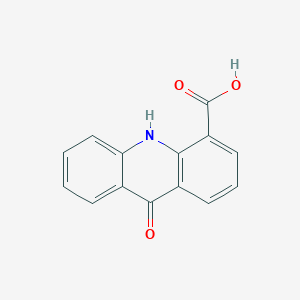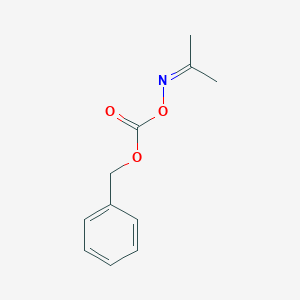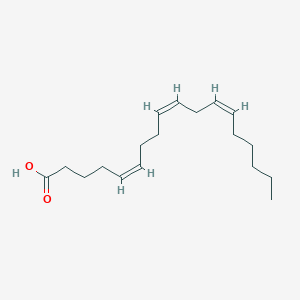
(2E,4Z)-Heptadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4Z)-Heptadienal is an organic compound characterized by the presence of two double bonds in its heptadienal structure. This compound exhibits geometric isomerism, where the arrangement of substituents around the double bonds can vary, leading to different isomers. The “E” and “Z” notation refers to the configuration of these double bonds, with “E” indicating that the higher priority substituents are on opposite sides, and “Z” indicating that they are on the same side.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4Z)-Heptadienal can be achieved through various methods, including the Wittig reaction, Horner-Wadsworth-Emmons reaction, and cross-coupling reactions. These methods involve the formation of carbon-carbon double bonds under specific conditions.
Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form an alkene.
Horner-Wadsworth-Emmons Reaction: This reaction is similar to the Wittig reaction but uses phosphonate esters instead of phosphonium ylides.
Cross-Coupling Reactions: These reactions involve the coupling of two different alkenes or alkynes to form a new double bond.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
(2E,4Z)-Heptadienal undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: This compound can undergo substitution reactions, where one of the substituents is replaced by another group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
(2E,4Z)-Heptadienal has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of aldehydes on cellular processes.
Medicine: In medicine, this compound is studied for its potential therapeutic effects.
Industry: In industry, this compound is used in the production of fragrances and flavors.
Mécanisme D'action
The mechanism of action of (2E,4Z)-Heptadienal involves its interaction with molecular targets and pathways in cells. This compound can react with nucleophiles such as proteins and nucleic acids, leading to the formation of adducts. These reactions can affect cellular processes such as signal transduction, gene expression, and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2E,4Z)-Heptadienal include other alkenals and dienals, such as (E)-2-hexenal and (Z)-3-hexenal. These compounds share similar structural features and reactivity patterns .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of double bonds and stereochemistry. This gives it distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
4313-02-4 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
(2E,4Z)-hepta-2,4-dienal |
InChI |
InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3-,6-5+ |
Clé InChI |
SATICYYAWWYRAM-DNVGVPOPSA-N |
SMILES |
CCC=CC=CC=O |
SMILES isomérique |
CC/C=C\C=C\C=O |
SMILES canonique |
CCC=CC=CC=O |
Pureté |
90% min. |
Synonymes |
2E,4Z-Heptadienal |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
